N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring two chloro substituents (at the 5- and 2-positions of the phenyl rings) and methyl groups (at the 2-, 5-, and 5-positions of the phenyl and triazole moieties). Its synthesis likely involves coupling reactions similar to those described for pyrazole analogs in , utilizing reagents like EDCI/HOBt for amide bond formation .
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-10-4-7-14(20)16(8-10)24-12(3)17(22-23-24)18(25)21-15-9-13(19)6-5-11(15)2/h4-9H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPGJPHRHXZCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anti-cancer properties.
1. Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that this compound exhibits substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
2. Antifungal Properties
The antifungal activity of triazoles is well-documented, particularly their mechanism of action involving the inhibition of fungal cytochrome P450 enzymes. This compound has shown promising results against fungal strains, with studies indicating effective inhibition of ergosterol biosynthesis—a crucial component of fungal cell membranes.
3. Anti-Cancer Potential
Recent investigations into the anti-cancer properties of triazole derivatives have revealed that they may inhibit tumor growth by inducing apoptosis in cancer cells. The compound this compound has been tested in various cancer cell lines, showing a dose-dependent reduction in cell viability.
Table 2: Anti-Cancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers tested a series of triazole derivatives against multiple bacterial strains. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics.
Case Study 2: Anti-Cancer Activity
Another study focused on the anti-cancer effects of this compound on various human cancer cell lines. The results indicated that at concentrations above 10 μM, significant apoptosis was observed in MCF-7 cells, suggesting potential for further development as an anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The compound’s structural analogs differ in substituent type, position, and heterocyclic core. Key comparisons include:
Table 1: Comparative Analysis of Triazole and Pyrazole Carboxamide Derivatives
Key Observations:
- Chlorine vs. Methyl Substitution: Chlorine atoms (e.g., in 3b, ) increase molecular weight and polarity, leading to higher melting points (171–172°C for 3b vs. 133–135°C for 3a) . The target compound’s dual chloro groups may similarly elevate its melting point compared to non-chlorinated triazoles.
- Triazole vs. Pyrazole Cores : Pyrazole derivatives () exhibit distinct NMR shifts (e.g., δ 8.12 ppm for pyrazole protons) compared to triazoles, which may resonate upfield or downfield depending on substitution .
- Synthetic Yields : Coupling reactions for pyrazole carboxamides () achieve 62–71% yields, suggesting comparable efficiency for triazole analogs if similar methods are employed .
Positional Isomerism and Functional Group Variations
- Positional Chlorine Effects : The compound in -(5-chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, differs from the target compound in the substituent positions (3-methylphenyl vs. 2-chloro-5-methylphenyl). Such isomerism could alter steric hindrance, solubility, and binding affinity in biological systems .
- Cyano vs. Methyl Groups: Pyrazole derivatives with cyano substituents (e.g., 3a, 3b) exhibit lower carbon content (57–63% vs. ~63% for methyl-substituted triazoles) due to the cyano group’s electronegativity .
Analytical Techniques for Characterization
- Spectroscopy : Both triazole () and pyrazole () derivatives are characterized via $ ^1 \text{H NMR} $, MS, and IR. The target compound’s NMR would likely show aromatic protons near δ 7.4–8.1 ppm and a triazole proton at δ ~8.12 ppm, similar to 3a–3e .
- Elemental Analysis: Chlorine-containing compounds (e.g., 3b) show reduced carbon percentages (57.68% calculated) compared to non-chlorinated analogs (62.61% for 3a) due to chlorine’s atomic mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
